4-(Dimethylphosphoryl)benzoic acid belongs to the class of organophosphorus compounds and is categorized as a benzoic acid derivative. It is often used as a building block in organic synthesis and has been studied for its potential biological activities.
The synthesis of 4-(dimethylphosphoryl)benzoic acid can be achieved through several methods, typically involving the reaction of benzoic acid derivatives with dimethyl phosphite. One common synthetic route involves:
For instance, one method describes heating benzoic acid with dimethyl phosphite in the presence of a suitable catalyst, resulting in the formation of 4-(dimethylphosphoryl)benzoic acid alongside methanol as a byproduct. The product can be purified via recrystallization or chromatography techniques to achieve high purity levels (typically >95%) .
The molecular structure of 4-(dimethylphosphoryl)benzoic acid features a benzene ring substituted at the para position with a dimethylphosphoryl group and a carboxylic acid group. The structural formula can be represented as follows:
X-ray crystallography studies have provided detailed insights into its crystalline structure, revealing how intermolecular interactions may influence its properties .
4-(Dimethylphosphoryl)benzoic acid can participate in various chemical reactions:
These reactions are valuable for synthesizing more complex molecules for pharmaceutical applications .
The mechanism of action for compounds like 4-(dimethylphosphoryl)benzoic acid often involves interaction with biological targets such as enzymes or receptors:
In vitro studies have demonstrated its ability to modulate enzyme activity, potentially leading to therapeutic applications .
These properties make it suitable for various applications in organic synthesis and biological studies .
4-(Dimethylphosphoryl)benzoic acid has several notable applications:
Its versatility makes it an important compound for researchers in both academic and industrial settings .
The compound’s systematic IUPAC name, 4-(dimethylphosphoryl)benzoic acid, precisely defines its structure: a benzoic acid with a dimethylphosphoryl substituent at the 4-position. Alternative nomenclature includes p-(dimethylphosphinoyl)benzoic acid, emphasizing the phosphine oxide functional group. The molecular formula is C₉H₁₁O₃P (molecular weight: 198.16 g/mol), with the SMILES notation CP(C)(=O)C1=CC=C(C(=O)O)C=C1 encoding the atomic connectivity. The dimethylphosphoryl group exists as a tertiary phosphine oxide with trigonal pyramidal geometry, while the carboxylic acid adopts planar conformation. Key spectral identifiers include:
Table 1: Nomenclature and Identifiers of 4-(Dimethylphosphoryl)benzoic Acid
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-(dimethylphosphoryl)benzoic acid |
| CAS Registry | 53888-91-8 |
| Molecular Formula | C₉H₁₁O₃P |
| MDL Number | MFCD00465310 |
| SMILES | CP(C)(=O)C1=CC=C(C(=O)O)C=C1 |
| Purity | ≥95% (commercial grade) |
Structurally, it belongs to three overlapping chemical taxonomies: aromatic carboxylic acids, organophosphorus compounds, and para-substituted benzene derivatives. This tripartite classification underscores its versatility in reactions such as esterification (carboxyl reactivity), coordination chemistry (phosphoryl oxygen lone pairs), and electrophilic substitution (aromatic ring activation/deactivation) [4] [6].
Phosphorylated benzoic acids emerged during the late 20th century alongside advances in organophosphorus chemistry. Early synthetic routes relied on nucleophilic aromatic substitution (SNAr) or Friedel-Crafts phosphorylation, but these suffered from regioselectivity issues and harsh conditions. The contemporary synthesis involves palladium-catalyzed cross-coupling between halogenated benzoic acids and dimethylphosphine oxides, followed by oxidation. Alternatively, direct phosphonation using POCl₃ or dialkylphosphites under basic conditions offers efficient access.
Industrial adoption remains limited due to challenges in large-scale phosphorylation control. However, the compound gained traction as a precursor for functional materials:
Positional isomerism critically influences the compound’s properties. The para isomer (4-substituted) exhibits superior crystallinity and thermal stability compared to ortho or meta counterparts due to symmetric molecular packing. Electronic effects are profound:
Table 2: Comparative Effects of Substituent Position in Phosphorylated Benzoic Acids
| Isomer | Crystallinity | Carboxylic pKa | Dipole Moment |
|---|---|---|---|
| Ortho | Low (steric clash) | ~3.7 | High (>5 D) |
| Meta | Moderate | ~4.0 | Moderate (~4 D) |
| Para | High | ~3.5 | Directional (~4.5 D) |
Computational studies (DFT) confirm the para isomer’s optimal charge separation, facilitating electrostatic interactions in supramolecular assemblies. Bioactivity studies of analogous compounds (e.g., hydroxyl/methoxy benzoic acids) reveal that para substitution maximizes target binding in enzymes like bacterial FabI, suggesting similar potential for phosphorylated variants [3] [4] [6].
Recent studies exploit 4-(dimethylphosphoryl)benzoic acid as a versatile synthon:
Critical knowledge gaps persist:
Table 3: Commercial Availability and Research Applications
| Supplier | Catalog ID | Purity | Primary Research Use |
|---|---|---|---|
| AChemBlock | U130963 | 95% | Pharmaceutical intermediates |
| Matrix Scientific | N/A | 95+% | Polymer synthesis |
Future research priorities include developing enantioselective phosphorylation methods and exploring photophysical properties for OLED applications. The compound’s role in boron-based catalysis (analogous to diarylborinic acids) also warrants investigation for polyol functionalization [4] [8].
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0